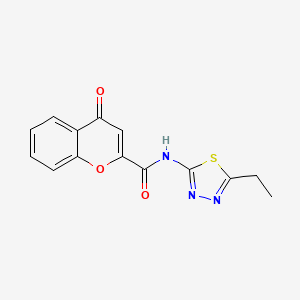

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule featuring a 1,3,4-thiadiazole ring substituted with an ethyl group at the 5-position, linked via a carboxamide bond to a 4-oxo-4H-chromene scaffold. This compound belongs to a class of heterocyclic derivatives widely investigated for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The ethyl group on the thiadiazole ring and the chromene-carboxamide moiety are critical structural elements that influence its physicochemical and biological behavior.

Properties

Molecular Formula |

C14H11N3O3S |

|---|---|

Molecular Weight |

301.32 g/mol |

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C14H11N3O3S/c1-2-12-16-17-14(21-12)15-13(19)11-7-9(18)8-5-3-4-6-10(8)20-11/h3-7H,2H2,1H3,(H,15,17,19) |

InChI Key |

AAJPTQJWEJNBGK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Ethyl-1,3,4-thiadiazol-2-amine

This thiadiazole derivative is typically prepared via cyclization reactions. A widely cited method involves treating thiosemicarbazide with propionic acid under acidic conditions:

Reaction Conditions :

-

Solvent : Hydrochloric acid (aqueous)

-

Temperature : 100–110°C (reflux)

-

Time : 6–8 hours

Alternative approaches utilize hydrazine and carbon disulfide, but these methods suffer from lower regioselectivity.

Synthesis of 4-Oxo-4H-chromene-2-carboxylic Acid

The chromene moiety is synthesized via Pechmann condensation, where resorcinol derivatives react with β-keto esters. For example, 6,8-dimethyl-4-oxochromene-2-carboxylic acid is obtained by condensing resorcinol with ethyl acetoacetate in concentrated sulfuric acid:

Key Parameters :

-

Catalyst : Sulfuric acid (98%)

-

Temperature : 0–5°C (prevents side reactions)

Coupling Strategies for Final Product Formation

The critical step involves coupling 5-ethyl-1,3,4-thiadiazol-2-amine with 4-oxo-4H-chromene-2-carboxylic acid. Two principal methods dominate the literature:

Acid Chloride-Mediated Coupling

The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂), followed by reaction with the thiadiazole amine:

Optimized Conditions :

-

Solvent : Dry dichloromethane (DCM)

-

Base : Triethylamine (TEA) or pyridine

-

Temperature : 0°C → room temperature (gradual warming)

Advantages : High purity due to selective acylation.

Limitations : SOCl₂ handling requires stringent moisture control.

Carbodiimide Coupling (DCC/DMAP)

An alternative employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation:

Conditions :

Challenges : Byproduct (dicyclohexylurea) complicates purification.

Purification and Characterization

Purification Techniques

Analytical Validation

-

¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, chromene H-3), 2.85 (q, 2H, CH₂CH₃), 1.32 (t, 3H, CH₂CH₃).

-

HPLC : Retention time 12.7 min (C18 column, MeOH:H₂O = 70:30).

Optimization and Scalability Challenges

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups in the chromene moiety, potentially converting them to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown promise as a potential therapeutic agent. Studies have indicated its activity against certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.

Medicine

In medicinal chemistry, the compound is being investigated for its potential as an anti-cancer agent. Its ability to interact with specific molecular targets in cancer cells, such as enzymes and receptors, makes it a valuable candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their thermal stability, mechanical strength, and other desirable characteristics.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. For example, in cancer cells, the compound may inhibit enzymes involved in cell proliferation, thereby reducing tumor growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-3H-phthalazine-1-carboxamide (): Substituents: Cyclopropyl group at the 5-position of the thiadiazole ring; phthalazine replaces chromene. Molecular Formula: C₁₄H₁₁N₅O₂S; Molecular Weight: 313.34 g/mol. The phthalazine core introduces additional nitrogen atoms, altering electronic properties. Physicochemical Properties: XLogP3 = 1.3, indicating moderate lipophilicity, which may improve membrane permeability compared to polar derivatives .

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (): Substituents: Ethyl group on thiadiazole; acetamide bridge linked to a second thiadiazole ring with p-tolylamino substitution. Molecular Formula: C₁₄H₁₄N₆O₂S₃; Molecular Weight: 402.48 g/mol. Key Differences: The dual thiadiazole-thioacetamide structure enhances π-π stacking and hydrogen-bonding interactions, contributing to potent anticancer activity. Biological Activity: IC₅₀ values of 0.084 ± 0.020 mmol L⁻¹ (MCF-7) and 0.034 ± 0.008 mmol L⁻¹ (A549), surpassing cisplatin in cytotoxicity .

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide (): Substituents: Ethyl-thiadiazole linked to a valproic acid-derived amide. Molecular Formula: C₁₁H₁₉N₃OS; Molecular Weight: 257.35 g/mol. Key Differences: The aliphatic chain mimics valproic acid, conferring anti-epileptic activity but introducing solubility challenges.

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-6-methoxy-2-oxochromene-3-carboxamide (): Substituents: Sulfamoylphenyl group and methoxy-chromene core. Molecular Formula: C₂₁H₁₈N₄O₆S₂; Molecular Weight: 486.51 g/mol.

Physicochemical Properties and Solubility Considerations

*Estimated based on structural analogs.

Research Findings and Implications

The ethyl-thiadiazole-chromene carboxamide scaffold demonstrates versatility in drug design. Key findings include:

- Anticancer derivatives (e.g., ) highlight the importance of thiadiazole-thioacetamide motifs in targeting cancer cell proliferation.

- Anti-epileptic analogs () emphasize the trade-off between activity and solubility, necessitating advanced delivery systems like cyclodextrin nanocapsules .

- Structural modifications (e.g., cyclopropyl, sulfamoyl) reveal tunable physicochemical properties for optimizing pharmacokinetics .

Future research should focus on:

Solubility enhancement via prodrug strategies or nanoparticle formulations.

Target-specific modifications to reduce off-target effects.

Comprehensive SAR studies to elucidate the role of chromene vs. phthalazine cores.

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 296.33 g/mol. The compound features a thiadiazole ring, which is known for enhancing lipophilicity and cellular permeability.

Anticancer Activity

Recent studies have demonstrated that compounds containing the thiadiazole moiety exhibit potent anticancer properties. For instance, a derivative similar to this compound was evaluated for its cytotoxic effects on various cancer cell lines. Notably:

- K562 Cell Line : The compound showed significant cytotoxicity with an IC50 value of 33 µM against the K562 chronic myelogenous leukemia cell line, which expresses the Bcr-Abl tyrosine kinase .

- Selectivity : The compound exhibited lower cytotoxicity towards peripheral blood mononuclear cells (PBMC), suggesting selective activity against cancer cells .

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of Tyrosine Kinases : The compound interacts with key amino acid residues in the Bcr-Abl kinase domain, potentially disrupting signaling pathways essential for cancer cell survival.

- Induction of Apoptosis : Studies using annexin V/ethidium homodimer III staining indicated that the compound induces apoptosis in cancer cells, evidenced by characteristic morphological changes .

Antimicrobial Activity

In addition to anticancer properties, compounds with a thiadiazole scaffold have shown antimicrobial activities. For example:

- Bacterial Inhibition : Thiadiazole derivatives have been reported to possess antibacterial properties against various strains, including both Gram-positive and Gram-negative bacteria .

Case Study: Synthesis and Evaluation

A study focused on synthesizing novel derivatives of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4H-chromene highlighted its potential as an insecticide and antimicrobial agent. The synthesized compounds were tested against specific pathogens and pests:

| Compound | Activity | IC50 (µM) | Target |

|---|---|---|---|

| Compound 1 | Antibacterial | 25 | E. coli |

| Compound 2 | Antifungal | 30 | C. albicans |

| Compound 3 | Insecticidal | 15 | Aedes aegypti |

These findings suggest that modifications to the thiadiazole structure can enhance biological activity across different applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes and characterization methods for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide?

- Methodological Answer : The compound is synthesized via multi-step reactions, often involving condensation between 4-oxo-4H-chromene-2-carboxylic acid derivatives and 5-ethyl-1,3,4-thiadiazol-2-amine. Key steps include activating the carboxylic acid group (e.g., using thionyl chloride) and coupling under reflux in aprotic solvents like DMF. Characterization employs elemental analysis, IR, ¹H/¹³C NMR, and mass spectrometry to confirm structure and purity .

Q. How is the compound screened for initial biological activity in academic research?

- Methodological Answer : Cytotoxicity is evaluated using MTT or SRB assays against cancer cell lines (e.g., MCF-7 and A549). IC₅₀ values are calculated to quantify potency. For selectivity, non-cancer cell lines (e.g., NIH3T3 fibroblasts) are included. Compound 4y showed IC₅₀ values of 0.084 ± 0.020 mmol/L (MCF-7) and 0.034 ± 0.008 mmol/L (A549) , with selectivity confirmed via NIH3T3 screening .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer : ¹H NMR identifies proton environments (e.g., ethyl group protons at δ ~1.2–1.4 ppm). ¹³C NMR confirms carbonyl (C=O, δ ~165–175 ppm) and chromene/thiadiazole carbons. IR spectroscopy detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Mass spectrometry (ESI-TOF) provides molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers validate the anticancer mechanism of action for this compound?

- Methodological Answer : Mechanistic studies include aromatase inhibition assays (via fluorescence-based kits) and apoptosis profiling (flow cytometry with Annexin V/PI staining). Compound 4y exhibited aromatase inhibition (IC₅₀ = 0.062 ± 0.004 mmol/L in MCF-7 cells), suggesting a dual mechanism targeting hormone-dependent pathways . Docking studies (e.g., using AutoDock Vina) model interactions with enzyme active sites (e.g., COX-II or aromatase) to rationalize activity .

Q. What strategies address the compound’s physicochemical limitations (e.g., poor aqueous solubility)?

- Methodological Answer : β-cyclodextrin encapsulation enhances solubility by forming inclusion complexes. Preformulation studies (phase-solubility analysis) optimize drug-carrier ratios. Alternative approaches include synthesizing water-soluble prodrugs (e.g., phosphate esters) or using co-solvents (PEG-400) in in vivo models .

Q. How are structure-activity relationship (SAR) studies designed to optimize this compound’s efficacy?

- Methodological Answer : SAR focuses on modifying the thiadiazole substituents (e.g., ethyl to bulkier alkyl/aryl groups) and chromene carbonyl position . Comparative IC₅₀ data from analogues (e.g., p-tolylamino derivatives) reveal that electron-withdrawing groups on the thiadiazole enhance cytotoxicity. Molecular dynamics simulations (e.g., GROMACS) predict steric and electronic effects .

Q. What methodologies enable comparative analysis with standard chemotherapeutics like cisplatin?

- Methodological Answer : Parallel dose-response assays under identical conditions (cell line, exposure time) normalize IC₅₀ comparisons. Compound 4y’s IC₅₀ against A549 (0.034 mmol/L) is ~10-fold lower than cisplatin’s typical range (0.1–1 mM). Synergy studies (Chou-Talalay method) assess combinatorial effects with standard drugs .

Q. How are purification challenges resolved during synthesis?

- Methodological Answer : Flash chromatography (silica gel, ethyl acetate/hexane gradients) removes byproducts. Recrystallization in ethanol/water mixtures improves purity (>95%). Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point consistency .

Q. Can this compound exhibit dual biological activities (e.g., anticancer and anti-epileptic)?

- Methodological Answer : While primarily studied for anticancer activity, structural analogs (e.g., valproic acid-thiadiazole hybrids) show anti-epileptic effects in isoniazid-induced seizure models. Researchers could repurpose the compound by screening in neuronal hyperactivity assays (e.g., SH-SY5Y cells) or in vivo zebrafish models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.